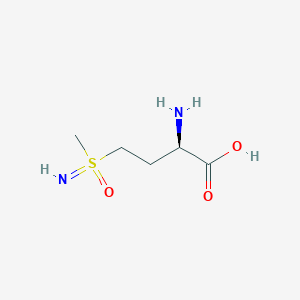

D-Methionine sulfoximine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-4-(methylsulfonimidoyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3S/c1-11(7,10)3-2-4(6)5(8)9/h4,7H,2-3,6H2,1H3,(H,8,9)/t4-,11?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTAYKAGBXMACB-KKFICBNWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=N)(=O)CC[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801200435 | |

| Record name | Butanoic acid, 2-amino-4-(S-methylsulfonimidoyl)-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801200435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21056-59-7 | |

| Record name | Butanoic acid, 2-amino-4-(S-methylsulfonimidoyl)-, (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21056-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2-amino-4-(S-methylsulfonimidoyl)-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801200435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Research of Methionine Sulfoximine Mso and Its Stereoisomers

Irreversible Enzyme Inhibition by MSO

Methionine sulfoximine (B86345) (MSO) is a well-characterized inhibitor of key enzymes in amino acid metabolism, primarily Glutamine Synthetase (GS) and γ-Glutamylcysteine Synthetase (GCL). Its inhibitory action is potent and proceeds through an irreversible mechanism.

Inhibition of Glutamine Synthetase (GS)

Glutamine Synthetase is a vital enzyme that catalyzes the ATP-dependent condensation of glutamate (B1630785) and ammonia (B1221849) to form glutamine. MSO's inhibition of GS is a biphasic process, initiating with reversible competitive inhibition and progressing to irreversible inactivation. nih.gov

The irreversible inhibition of Glutamine Synthetase by MSO is a classic example of "suicide inhibition," where the enzyme itself transforms the inhibitor into a more potent, reactive form. wikipedia.org In the presence of ATP, the enzyme's active site phosphorylates the sulfoximine nitrogen of MSO, creating methionine sulfoximine phosphate. wikipedia.orgnih.govnih.gov This phosphorylated product is a stable analog of the tetrahedral transition state formed during the normal enzymatic reaction with glutamate. wikipedia.org The MSO-phosphate then binds with high affinity and irreversibly to the active site, leading to the complete inactivation of the enzyme. wikipedia.orgnih.gov

MSO initially competes with glutamate for binding at the active site of Glutamine Synthetase. nih.gov This competition is due to the structural analogy between MSO and glutamate, particularly the similar placement of their carboxyl and amino groups, which allows MSO to fit into the glutamate binding site. nih.gov The binding of ATP to the enzyme enhances its affinity for glutamate, and by extension, for MSO. nih.gov Studies with human glutamine synthetase have determined a Ki of 1.19 mM for this competitive inhibition, a value similar to the enzyme's affinity for its natural substrate, glutamate. nih.gov

Inhibition of γ-Glutamylcysteine Synthetase (GCL)

MSO also irreversibly inhibits γ-Glutamylcysteine Synthetase (GCL), the enzyme responsible for the rate-limiting step in glutathione (B108866) biosynthesis. nih.govsigmaaldrich.com This enzyme catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine. MSO's inhibitory action on GCL is significant, although research suggests that the convulsant properties of MSO are more directly associated with the inhibition of Glutamine Synthetase. nih.govresearchgate.net

Molecular and Cellular Targets Beyond Primary Enzyme Inhibition

Beyond its direct action on enzymes, MSO also impacts crucial neurotransmitter transport and metabolic cycles within the central nervous system.

Interference with Neurotransmitter Transport Systems (e.g., Glutamine, Glutamate, GABA)

The neurobiological effects of MSO are linked to its disruption of the glutamate/GABA-glutamine cycle, a critical metabolic partnership between neurons and astrocytes that regulates synaptic levels of the brain's primary excitatory (glutamate) and inhibitory (GABA) neurotransmitters. nih.gov By inhibiting glial glutamine synthetase, MSO significantly lowers brain concentrations of both glutamine and glutamate. researchgate.net Furthermore, studies have shown that MSO can inhibit glutamine uptake in cerebral cortical preparations. nih.gov This effect may be due to the inhibition of glutamine efflux systems, leading to an accumulation of intracellular glutamine that is independent of its effects on glutamine synthesis. nih.gov

Table 1: Summary of MSO's Inhibitory Mechanisms

| Target | Inhibitor | Mechanism of Action | Key Research Findings |

| Glutamine Synthetase (GS) | Methionine Sulfoximine (MSO) | Competitive Binding & Suicide Inhibition | Initially competes with glutamate, then is phosphorylated by the enzyme to form MSO-phosphate, which binds irreversibly. wikipedia.orgnih.govnih.gov |

| γ-Glutamylcysteine Synthetase (GCL) | Methionine Sulfoximine (MSO) | Irreversible Inhibition | Inhibits the rate-limiting step of glutathione synthesis. nih.govsigmaaldrich.com |

| Neurotransmitter Transport | Methionine Sulfoximine (MSO) | Interference with Glutamine Transport | Inhibits glutamine uptake/efflux in brain tissue, disrupting the glutamate-glutamine cycle. researchgate.netnih.gov |

Alterations in Key Metabolic Intermediates (e.g., S-adenosyl methionine)

Methionine sulfoximine (MSO), as a structural analog of methionine, has implications for the methionine metabolic cycle and its key intermediates. wikipedia.orgresearchgate.net The primary pathway of methionine metabolism, known as the methionine cycle, is crucial for numerous cellular functions, including protein synthesis, DNA methylation, and cellular redox homeostasis. creative-proteomics.com This cycle begins with the conversion of methionine to S-adenosylmethionine (SAM or SAMe) by the enzyme methionine adenosyltransferase. creative-proteomics.comnih.gov SAM is the principal methyl group donor for a vast array of methylation reactions essential for epigenetic regulation and the synthesis of various molecules. nih.govyoutube.com

Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. creative-proteomics.comnih.gov Homocysteine can be remethylated to regenerate methionine, thus completing the cycle. creative-proteomics.com Given that MSO is a derivative of methionine, its presence can interfere with this intricate cycle. wikipedia.orgresearchgate.net While the primary and most well-characterized action of MSO is the irreversible inhibition of glutamine synthetase, some research suggests its effects may extend to methionine metabolism itself. wikipedia.orgresearchgate.net Any disruption in the availability or processing of methionine could logically impact the synthesis of SAM, thereby altering the cell's methylation potential. nih.gov Methionine restriction has been shown to prevent altered methionine and transmethylation metabolism. researchgate.netnih.gov

Table 1: Key Intermediates of the Methionine Cycle

| Intermediate | Abbreviation | Key Function(s) |

| Methionine | Met | Essential amino acid; precursor for SAM synthesis. creative-proteomics.comnih.gov |

| S-adenosylmethionine | SAM / SAMe | Universal methyl group donor for methylation of DNA, proteins, lipids. creative-proteomics.comnih.gov |

| S-adenosylhomocysteine | SAH | Byproduct of methylation reactions; inhibitor of methyltransferases. creative-proteomics.commdpi.com |

| Homocysteine | Hcy | Intermediate; can be remethylated to methionine or enter the transsulfuration pathway. creative-proteomics.comnih.gov |

Specific Research on D-Methionine Metabolism and MSO Interactions

Research into the metabolism of D-methionine has revealed that it can be efficiently utilized in biological systems. Studies in rats have shown that the hepatic metabolism of D-methionine is as rapid as that of its naturally occurring enantiomer, L-methionine. nih.gov The primary metabolic pathway for D-methionine begins with oxidative deamination, a reaction catalyzed by D-amino acid oxidase. nih.gov This initial step converts D-methionine into its corresponding α-keto acid.

Subsequent reamination of this α-keto acid can rapidly produce L-methionine, which can then enter the mainstream metabolic pathways, such as the methionine cycle. nih.gov The significance of D-amino acid oxidase in this process is highlighted by experiments using inhibitors. Pretreatment of rats with sodium benzoate, a known inhibitor of D-amino acid oxidase, markedly reduces the rate of D-methionine clearance and the formation of its metabolites. nih.gov This observation confirms that the D-amino acid oxidase pathway is the dominant route for the initial catabolism of D-methionine. nih.gov

Effects of MSO on D-Methionine Uptake and Metabolism in Biological Systems

The direct effects of methionine sulfoximine (MSO) on the specific uptake and metabolism of D-methionine are not extensively detailed in the literature. However, understanding can be inferred from the known mechanisms of both compounds. The metabolism of D-methionine is heavily reliant on the enzyme D-amino acid oxidase for its initial breakdown. nih.gov MSO's primary established target is glutamine synthetase, an enzyme involved in a different metabolic pathway related to glutamate and ammonia metabolism. wikipedia.orgnih.govselleckchem.com

The biological activity of MSO is highly stereospecific. Research has demonstrated that only the L-methionine-S-sulfoximine isomer possesses potent convulsant activity and effectively inhibits glutamine synthetase. nih.gov In contrast, D-methionine-SR-sulfoximine was found to be inactive, indicating that biological systems, particularly in the brain, clearly distinguish between the stereoisomers of MSO. nih.gov

Furthermore, studies examining the effect of MSO on the transport of other D-amino acids have shown a degree of specificity. For instance, MSO did not affect the efflux of D-aspartate, a non-metabolizable analog of L-glutamate, from astrocytes. nih.govinvivochem.com This suggests that MSO does not act as a general inhibitor of all D-amino acid transport systems. Given that the primary metabolic route for D-methionine involves D-amino acid oxidase—a pathway distinct from MSO's main target of glutamine synthetase—it is plausible that MSO does not directly interfere with the principal catabolic pathway of D-methionine. nih.gov

Table 2: Effect of D-Amino Acid Oxidase Inhibitor on D-Methionine Metabolism in Rats

| Metabolic Parameter | D-Methionine Administration | D-Methionine + Sodium Benzoate (Inhibitor) |

| Rate of Methionine Clearance | Normal / Rapid nih.gov | Markedly Reduced nih.gov |

| Formation of Deuteriated Water (Metabolite) | Normal / Rapid nih.gov | Markedly Reduced nih.gov |

| Primary Metabolic Enzyme | D-Amino Acid Oxidase nih.gov | Inhibited nih.gov |

Effects of Methionine Sulfoximine Mso on Metabolic Pathways and Cellular Processes in Experimental Systems

Impact on Nitrogen and Amino Acid Metabolism

The primary molecular action of MSO is the irreversible inhibition of glutamine synthetase, the enzyme responsible for catalyzing the ATP-dependent condensation of glutamate (B1630785) and ammonia (B1221849) to form glutamine. wikipedia.orguniprot.org This inhibition profoundly disrupts the metabolic pathways centered around these key molecules.

The glutamate-glutamine cycle is a critical process for maintaining the homeostasis of the principal excitatory neurotransmitter, glutamate. nih.govmdpi.com In this cycle, glutamate released into the synaptic cleft is taken up by surrounding astrocytes and converted to the non-toxic amino acid glutamine by glutamine synthetase. nih.govresearchgate.net This glutamine is then transported back to neurons, where it serves as the direct precursor for the synthesis of neuronal glutamate. nih.govmdpi.com

MSO disrupts this vital cycle by blocking the key astrocytic enzyme, glutamine synthetase. semanticscholar.orgresearchgate.net This inhibition prevents the conversion of glutamate to glutamine, leading to a significant reduction in glutamine levels. researchgate.netnih.gov Studies have shown that MSO administration leads to a marked decrease in brain glutamine content. nih.govnih.gov For instance, chronic infusion of MSO into the lateral cerebral ventricle of rats resulted in a 63% decrease in striatal synaptosomal glutamine. nih.gov This disruption of glutamine synthesis effectively halts the recycling of neurotransmitters, impacting synaptic function. nih.gov Furthermore, MSO treatment has been observed to induce a massive efflux of glutamine from cultured cortical astrocytes, potentially contributing to the dysregulation of the cycle. nih.gov The inhibition of GS can also lead to an accumulation of its substrate, glutamate, although some studies report a subsequent decrease in both glutamate and glutamine levels under specific experimental conditions. researchgate.netnih.gov

| Experimental Model | Compound | Effect on Glutamate/Glutamine Levels | Reference |

| Rat Striatum (in vivo) | Methionine Sulfoximine (B86345) | ↓ 63% in Glutamine, ↓ 48% in Glutamate | nih.gov |

| Rat Cortical Slices (in vitro) | Methionine Sulfoximine | ↑ Glutamine content (due to inhibited efflux) | nih.gov |

| Mouse Model of ALS | Methionine Sulfoximine | Lowers brain glutamine and glutamate | semanticscholar.org |

In the brain, the primary mechanism for detoxifying ammonia is its incorporation into glutamate to form glutamine, a reaction catalyzed exclusively by glutamine synthetase in astrocytes. uniprot.orgnih.govresearchgate.net By inhibiting this enzyme, MSO effectively blocks the brain's high-affinity ammonia-detoxifying system. nih.govnih.gov

This blockade leads to a rapid and significant accumulation of ammonia in the brain. nih.gov Experimental administration of MSO has been shown to increase cerebral ammonia concentrations to 290-445% of normal levels. nih.gov This endogenous ammonia intoxication is a direct consequence of the cell's inability to fix free ammonia into the non-toxic glutamine molecule. nih.govnih.gov While glutamine synthetase is the principal route for ammonia fixation, other pathways exist, such as the reductive amination of α-ketoglutarate by glutamate dehydrogenase (GDH). nih.gov However, these pathways are generally considered less efficient for ammonia detoxification. nih.gov Studies in various plant and animal models confirm that MSO treatment consistently results in ammonia accumulation, underscoring the central role of glutamine synthetase in maintaining ammonia homeostasis. nih.govresearchgate.net

| Experimental System | Effect of MSO on Ammonia | Key Finding | Reference |

| Rat Brain (in vivo) | ↑ Cerebral ammonia (290% of normal) | Disinhibition of cortical postsynaptic inhibition | nih.gov |

| C3 and C4 Plant Leaves | ↑ NH3 accumulation | Supports the hypothesis that GS is crucial for NH3 assimilation | nih.govresearchgate.net |

| Mouse Models | Impaired ammonia detoxification | Detoxification of intravenous ammonia is almost totally dependent on GS activity | nih.gov |

The metabolic disruption caused by MSO extends to other amino acids linked to the glutamate pool, notably alanine (B10760859) and aspartate. Research indicates that chronic MSO administration can significantly reduce the levels of these excitatory amino acids in specific brain regions. A study involving seven-day infusion of MSO into the rat brain demonstrated a 61% decrease in striatal synaptosomal aspartate. nih.gov

In situations where glutamine synthetase is inhibited by MSO, some experimental systems show a compensatory increase in alanine production. researchgate.netnih.gov This process is thought to be a secondary or alternative pathway for ammonia fixation, catalyzed by the concerted action of glutamate dehydrogenase (GDH) and alanine aminotransferase (ALAT). nih.gov This shift in metabolism redirects ammonia from glutamine synthesis towards incorporation into alanine. researchgate.net

| Amino Acid | Effect of MSO Administration | Experimental Context | Reference |

| Aspartate | ↓ 61% in striatal synaptosomes | Chronic infusion in rat brain | nih.gov |

| Alanine | ↑ Production | Compensatory ammonia fixation pathway when GS is inhibited | researchgate.netnih.gov |

Influence on Carbohydrate Metabolism

Beyond its well-documented effects on nitrogen metabolism, MSO also exerts a profound influence on carbohydrate pathways within the brain, particularly in astrocytes. These changes are highlighted by significant alterations in brain glycogen (B147801) stores and the activation of glucose synthesis pathways.

A striking effect of MSO administration in experimental animals is a massive accumulation of glycogen specifically within astrocytes. nih.govnih.govmiami.edu Electron microscopy studies have revealed that MSO treatment causes glycogen particles to invade all areas of the astrocyte cytoplasm, with a particularly tremendous increase in the perivascular end-feet. nih.gov This glycogen accumulation is not a result of seizure activity but rather a direct metabolic consequence of MSO, as it occurs during the preconvulsive period. nih.govresearchgate.net

The extent of glycogen accumulation can vary between different animal strains, suggesting a potential genetic link between MSO's effects on glycogen metabolism and seizure susceptibility. nih.gov In some strains, an increase in brain glycogen content precedes the onset of seizures, and the ability to mobilize this accumulated glycogen during seizures appears to be a factor in resistance to the convulsant effects. nih.gov Studies have also correlated the areas of glycogen accumulation with the known distribution of N-methyl-D-aspartate (NMDA) receptors, suggesting a link between glutamate metabolism and glycogen storage. nih.gov

| Experimental Model | Effect of MSO on Brain Glycogen | Location of Accumulation | Reference |

| Mouse Brain (in vivo) | ↑ Glycogen content | Astrocytes in different brain areas | nih.govnih.gov |

| Rodent Brain (in vivo) | ↑ Accumulation of alpha and beta glycogen particles | Astrocyte perikarya, processes, and perivascular end-feet | nih.gov |

| Rat Brain (in vivo) | Profound accumulation | Superficial layers of neocortex, hippocampus, pyriform cortex | nih.gov |

The significant buildup of astrocytic glycogen induced by MSO is believed to stem from an enhancement of gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates. nih.gov Research has shown that MSO administration induces an increase in the activity of fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in the gluconeogenic pathway, within the brain. nih.gov This finding directly links MSO to the activation of glucose synthesis. nih.govresearchgate.net The enhanced production of glucose precursors via this pathway provides the necessary substrate for the observed increase in glycogen synthesis, leading to the characteristic glycogen accumulation in astrocytes. nih.gov

Modulation of Neurochemical Signaling

Effects on Glutamatergic and GABAergic Neurotransmission

Methionine Sulfoximine (MSO) fundamentally alters glutamatergic and GABAergic signaling primarily through its potent and irreversible inhibition of glutamine synthetase (GS). nih.gov This enzyme is crucial for the glutamate-glutamine cycle, a key process for recycling the neurotransmitter glutamate and maintaining ammonia homeostasis, which occurs predominantly in astrocytes. nih.gov

The impact of MSO extends to the GABAergic system. Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system, and its synthesis is also linked to the glutamate-glutamine cycle. Research has shown that MSO treatment affects the levels of GABA in the brain. nih.gov The relationship between MSO's effects and GABAergic transmission is further highlighted by findings that enhancing GABAergic activity can counteract the convulsive effects of MSO. nih.gov Studies have demonstrated that elevating cerebral GABA levels, particularly within the substantia nigra, offers significant protection against MSO-induced seizures. nih.gov

| Compound | Brain Region | Observed Change | Reference |

|---|---|---|---|

| Glutamine | Motor Cortex & Anterior Striatum | -60% | nih.govnih.gov |

| Glutamate | Motor Cortex & Anterior Striatum | -30% | nih.govnih.gov |

| GABA | Motor Cortex & Anterior Striatum | Affected | nih.gov |

| Glutamine Synthetase Activity | In vivo measurement | -85% | nih.govnih.gov |

Involvement of Serotonergic Neurotransmission Pathways

Experimental evidence indicates a significant role for serotonergic pathways in the neurochemical effects of MSO. Studies in mice have shown that administration of MSO can lead to a marked reduction in the brain concentration of serotonin (B10506) (5-hydroxytryptamine, 5-HT). researchgate.netnih.gov This decrease in 5-HT is accompanied by a reduction in the levels of its precursor, tryptophan, in both the brain and plasma. researchgate.netnih.gov

The alteration in serotonergic function appears to be directly linked to the convulsant properties of MSO. Research has established a temporal correlation between the MSO-induced decreases in central 5-HT and tryptophan concentrations and the onset of seizures. researchgate.net The prevailing hypothesis suggests that the reduction in central 5-HT levels stems from impaired synthesis due to the restricted availability of tryptophan. researchgate.net

Further supporting this link, interventions that boost serotonergic function have been shown to modulate MSO's effects. The co-administration of 5-hydroxytryptophan (B29612) (5-HTP), a direct precursor in serotonin synthesis, can delay the onset of MSO-induced seizures. nih.govumich.edu These findings suggest that the integrity of the central 5-HT system is a critical factor in the expression of MSO-induced neurological effects and that defective serotonergic neurotransmission may be a trigger for seizure genesis. nih.gov The neurochemical processes initiated by MSO appear to be connected to a slowdown in the turnover rate of brain 5-HT. umich.edu

| Parameter | System/Region | Effect | Implication | Reference |

|---|---|---|---|---|

| 5-Hydroxytryptamine (5-HT) Concentration | Central Nervous System | Decrease | Contributes to seizure susceptibility | researchgate.netnih.gov |

| Tryptophan Concentration | Brain and Plasma | Decrease | Restricts 5-HT synthesis | researchgate.netnih.gov |

| 5-HT Turnover Rate | Brain | Slowdown | Linked to MSO-induced hypothermia | umich.edu |

| Seizure Latency | Whole Animal | Increased with L-tryptophan co-administration | Demonstrates modulation by 5-HT system | researchgate.net |

Impact on Nitric Oxide-Cyclic GMP Signaling

The influence of Methionine Sulfoximine on the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is complex and appears to be context-dependent, particularly in relation to ammonia levels. wikipedia.org The NO-cGMP pathway is a critical signaling cascade in the brain, where NO activates guanylyl cyclase to increase cGMP synthesis, influencing various neuronal functions.

In experimental microdialysis studies conducted in the rat striatum under basal conditions, MSO administered alone was found to attenuate the basal concentration of cGMP by 50%, while having no effect on the basal concentration of NO oxidation products (NOx). nih.govwikipedia.org This suggests that glutamine synthesis is necessary for maintaining normal basal levels of cGMP.

However, in the context of ammonia-induced neurotoxicity, MSO exhibits a paradoxical effect. wikipedia.org Ammonia overactivates N-methyl-D-aspartate (NMDA) receptors, leading to an enhancement of NO and cGMP synthesis. nih.govwikipedia.org When MSO was co-administered with ammonia, it completely prevented the ammonia-induced increase in glutamine. Simultaneously and paradoxically, it dramatically increased the ammonia-mediated production of NOx and cGMP by 230% and 250%, respectively. nih.govwikipedia.org This finding suggests that glutamine, at physiological concentrations, may normally function to ameliorate or buffer the excessive activation of the NO-cGMP pathway during periods of neurotoxic stress, such as hyperammonemia. wikipedia.org By blocking glutamine production, MSO removes this buffering capacity, leading to a profound amplification of the NO-cGMP signal in the presence of a stimulus like ammonia. wikipedia.org

Role in Histamine (B1213489) Metabolism and Neuronal Histamine Release

The effects of Methionine Sulfoximine extend to the metabolic pathways of histamine within the brain, primarily through the modulation of methylation processes. researchgate.net Histamine, a biogenic amine, functions as a neurotransmitter, and its synthesis and degradation are tightly regulated. nih.gov It is synthesized from histidine via the enzyme histidine decarboxylase and is primarily metabolized in the brain through methylation by histamine-N-methyltransferase (HNMT).

Research has shown that the administration of MSO increases the activity of cerebral histamine-N-methyltransferase in both rats and mice. wikipedia.org This elevation in HNMT activity suggests an accelerated metabolism of histamine to its metabolite, methylhistamine. researchgate.net This effect is not due to a direct interaction with the enzyme, as in vitro application of MSO to purified HNMT preparations showed no alteration in activity. Instead, the effect is linked to broader changes in cerebral methylation dynamics induced by MSO, which also affect the levels of S-adenosyl-L-methionine (AdoMet), the universal methyl donor molecule, and S-adenosyl-L-homocysteine (AdoHcy). wikipedia.org

The increased methylation of histamine is considered one of the neurochemical effects that may contribute to the convulsant action of MSO. researchgate.net The current body of research focuses on MSO's impact on histamine's catabolism through methylation. There is limited direct experimental evidence describing the effect of MSO on the synthesis of histamine via histidine decarboxylase or on the direct release of histamine from neuronal terminals.

Cellular and Subcellular Responses

Astrocytic Responses and Associated Morphological/Physiological Alterations

Astrocytes are the primary cellular target of Methionine Sulfoximine in the central nervous system. As the exclusive location of glutamine synthetase (GS) in the brain, these glial cells are profoundly affected by MSO's irreversible inhibition of this enzyme. nih.gov This targeted action leads to a cascade of distinct morphological and physiological changes.

Morphological Alterations: Prolonged administration of MSO induces significant histopathological changes in astrocytes. A characteristic response is the appearance of astrocytes with swollen, watery nuclei, a morphology reminiscent of Alzheimer type II glia. These changes are most prominent in regions such as the neocortex, hippocampus, and lateral thalamus.

Ultrastructural studies reveal more detailed subcellular alterations. These include:

Organelle Proliferation: An increase in the number of mitochondria and the amount of rough endoplasmic reticulum.

Metabolic Accumulations: A profound accumulation of glycogen granules, particularly in the superficial layers of the neocortex, hippocampus, and pyriform cortex.

Nuclear Changes: Clumping of nuclear chromatin and hydropic degenerative changes.

In addition to these changes, MSO treatment leads to an enhanced immunoreactivity for Glial Fibrillary Acidic Protein (GFAP), a marker of astrogliosis or reactive astrocytes. nih.gov

Physiological Alterations: The primary physiological response to MSO is the inhibition of GS activity, which disrupts the glutamate-glutamine cycle. This disruption has several consequences. Beyond the impact on neurotransmitter pools, MSO has been shown to induce a massive efflux of glutamine from cultured cortical astrocytes. A brief treatment with MSO can increase the rate of glutamine efflux to over 400% of the basal rate. Interestingly, this effect was specific to glutamine, as MSO did not affect the efflux of the neurotransmitters GABA or D-aspartate under the same conditions. This MSO-induced overflow of glutamine may contribute to the compound's convulsive action, potentially through interactions with the N-methyl-D-aspartate (NMDA) receptor complex.

| Response Category | Specific Alteration | Affected Brain Regions | Reference |

|---|---|---|---|

| Morphological | Swollen, watery nuclei (Alzheimer type II glia) | Neocortex, Hippocampus, Lateral Thalamus | |

| Cytoplasmic enlargement & organelle proliferation | Cerebral Cortex | ||

| Glycogen accumulation | Neocortex, Hippocampus, Pyriform Cortex | ||

| Increased GFAP immunoreactivity | Cortex, Hippocampus, Lateral Thalamus | ||

| Physiological | Inhibition of Glutamine Synthetase (GS) | Brain-wide (astrocytes) | nih.gov |

| Massive glutamine efflux | Cortical astrocytes (in culture) |

Neuronal Excitability and Associated Neurochemical Changes

Methionine sulfoximine (MSO) demonstrates notable effects on neuronal excitability, primarily through its interaction with the glutamate system. Structurally similar to glutamate, MSO exerts excitatory and toxic actions on neurons. nih.gov In experimental models using adult rat cortical slices, the application of MSO induces a sustained depolarization of neurons. nih.gov This excitatory effect is mediated through the N-methyl-D-aspartate (NMDA) receptor, as the depolarization can be blocked by the NMDA antagonist L-(+)-2-amino-5-phosphonovalerate (AP5). nih.gov

The mechanism behind this excitatory action appears to be indirect. Rather than directly activating glutamate receptors, MSO prompts an increased release of glutamate. nih.gov This elevated concentration of glutamate in the synaptic cleft then activates NMDA receptors, leading to excitotoxicity and eventual cell death. nih.gov This process is evidenced by a rapid increase in lactate (B86563) dehydrogenase (LDH) release, a marker of cellular toxicity, from cortical sections exposed to MSO, an effect which is also preventable with the NMDA antagonist AP5. nih.gov

Furthermore, MSO is a well-established inhibitor of glutamine synthetase, the enzyme responsible for converting glutamate into glutamine. nih.govnih.govselleckchem.com This inhibition disrupts the glutamate-glutamine cycle, a critical pathway for regulating neurotransmitter levels in the brain. By blocking glutamine synthetase, MSO leads to a reduction in the brain's concentrations of both glutamine and glutamate. nih.gov In a transgenic mouse model of amyotrophic lateral sclerosis (ALS), treatment with MSO reduced glutamine synthetase activity by 85%, which in turn lowered brain glutamine levels by 60% and glutamate levels by 30%. nih.gov This modulation of key neurochemicals highlights MSO's significant impact on neuronal processes.

Table 1: Neurochemical Effects of Methionine Sulfoximine (MSO) in Experimental Systems

| Experimental Model | Key Finding | Neurochemical Change | Reference |

|---|---|---|---|

| Adult Rat Cortical Slices | MSO induces sustained neuronal depolarization. | Increased Glutamate Release | nih.gov |

| Adult Rat Cortical Slices | MSO treatment leads to increased cellular toxicity. | Increased Lactate Dehydrogenase (LDH) Release | nih.gov |

| SOD1(G93A) Mouse Model of ALS | MSO treatment inhibits glutamine synthetase activity. | 85% reduction in enzyme activity | nih.gov |

Effects on Ornithine Decarboxylase Activity and Cell Survival in Ischemia Models

In the context of cerebral ischemia, Methionine Sulfoximine (MSO) has been shown to significantly influence the activity of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines. nih.govutmb.edu Polyamines are implicated in the cellular response to ischemic damage. nih.gov Studies on models of transient cerebral ischemia and reperfusion in rats have demonstrated a significant natural increase in ODC activity in the cerebral cortex following the ischemic event. nih.govutmb.edu

When MSO is introduced in these models, it further modulates this enzymatic activity. The primary action of MSO is the inhibition of glutamine synthetase, and treatment leads to a significant decrease in this enzyme's activity within the brain. nih.govutmb.edu Concurrently, and in stark contrast, MSO treatment results in a marked increase in ODC activity. nih.govutmb.edu This stimulation of ODC is a key finding, linking MSO's impact on glutamine metabolism to the polyamine synthesis pathway during post-ischemic reperfusion.

The consequences of this MSO-induced increase in ODC activity on cell survival in ischemia models are detrimental. In studies with MSO-pretreated rats undergoing transient cerebral ischemia, a significant decrease in the survival rate was observed when compared to untreated ischemic rats. nih.govutmb.edu This suggests that the upregulation of ornithine decarboxylase and the subsequent alterations in polyamine metabolism following MSO administration may exacerbate the neuronal damage caused by ischemia and reperfusion. nih.govutmb.edu

Table 2: Effects of Methionine Sulfoximine (MSO) in a Rat Model of Transient Cerebral Ischemia

| Condition | Measured Parameter | Observed Effect | Reference |

|---|---|---|---|

| Post-Ischemic Reperfusion | Ornithine Decarboxylase (ODC) Activity | Significant Increase | nih.govutmb.edu |

| MSO Treatment | Glutamine Synthetase Activity | Significant Decrease | nih.govutmb.edu |

| MSO Treatment | Ornithine Decarboxylase (ODC) Activity | Marked Increase | nih.govutmb.edu |

Application of Methionine Sulfoximine Mso in Experimental Models of Biological Systems

Neurobiological Research Models

The application of MSO in neurobiological research has been instrumental in elucidating the pathophysiology of several disorders characterized by neuronal hyperexcitability and metabolic disturbances. Its ability to induce specific neurochemical changes makes it an invaluable agent for modeling complex neurological diseases in controlled laboratory settings.

MSO is widely utilized to generate animal models of epilepsy, particularly those that replicate features of mesial temporal lobe epilepsy (MTLE), one of the most common forms of focal epilepsy in adults. These models are crucial for investigating the underlying mechanisms of seizure generation (ictogenesis) and for the development of novel therapeutic strategies.

The primary mechanism by which MSO induces seizures is through the inhibition of glutamine synthetase in astrocytes. nih.gov This inhibition disrupts the conversion of glutamate (B1630785), a major excitatory neurotransmitter, into glutamine. The subsequent failure of glutamate clearance from the synaptic cleft leads to an accumulation of extracellular glutamate, resulting in neuronal hyperexcitability and the generation of seizures. researchgate.net This process is a key area of investigation, as a deficiency in glutamine synthetase is also observed in the epileptogenic hippocampus of humans with MTLE. nih.gov

The MSO-induced seizure model supports the "glutamatergic hypothesis" of epilepsy, which posits that excessive glutamate activity is a primary driver of seizure activity. nih.gov Research in these models strongly suggests that the glutamatergic pathways, rather than GABAergic (inhibitory) pathways, are most likely involved in MSO-dependent seizures. nih.gov Beyond its effect on glutamine synthetase, MSO may also contribute to seizure generation by inhibiting gamma-glutamylcysteine (B196262) synthetase, leading to a depletion of the antioxidant glutathione (B108866). nih.gov However, the precise role of glutathione depletion in MSO-induced seizures remains an area of active investigation. nih.gov

Table 1: Key Mechanisms in MSO-Induced Seizure Generation

| Mechanism | Description | Key Molecule(s) | Consequence |

|---|---|---|---|

| Glutamine Synthetase Inhibition | Irreversible inhibition of the astrocytic enzyme responsible for converting glutamate to glutamine. | Methionine Sulfoximine (B86345) (MSO), Glutamine Synthetase | Accumulation of extracellular glutamate. |

| Glutamatergic Hyperexcitability | Elevated levels of glutamate lead to over-activation of glutamate receptors on neurons. | Glutamate | Neuronal hyperexcitability and seizure initiation. |

| Glutathione Depletion | Inhibition of gamma-glutamylcysteine synthetase, an enzyme involved in glutathione synthesis. | Methionine Sulfoximine (MSO), Glutathione | Potential increase in oxidative stress, which may contribute to neuronal damage and seizure activity. |

The administration of MSO in rodent models leads to a predictable temporal progression of seizure activity that mimics aspects of human MTLE. nih.gov Continuous intrahippocampal infusion of MSO results in the development of recurrent seizures in all treated animals. nih.gov The initial phase is often characterized by a cluster of frequent, predominantly low-grade seizures (Stage I), which can appear within hours of the infusion starting. nih.gov

Following this initial cluster, there is typically a clinically silent interval lasting for several days. nih.gov This is followed by subsequent clusters of less frequent but often more severe partial seizures (Stages IV-V). nih.govresearchgate.net This temporal evolution, from less severe to more severe seizures, is a key feature of the MSO model. researchgate.net

Electroencephalographic (EEG) recordings from these models share characteristics with partial seizures in humans, including a distinct evolution of the amplitude and frequency of the EEG signal. nih.gov Two main types of ictal EEG patterns are often observed, both of which can begin with high-frequency activity that transitions to lower-frequency, high-amplitude discharges. nih.gov These electrographic alterations provide a valuable tool for studying the neurophysiological changes that occur during seizure development and propagation.

Research has demonstrated that the sensitivity to MSO-induced seizures can vary significantly between different strains of rodents. This strain-specific sensitivity highlights the influence of genetic background on epileptogenesis. For example, inbred mouse lines have been selectively bred to be either sensitive (MSO-Fast) or resistant (MSO-Slow) to MSO-induced seizures. nih.gov

The MSO-Slow mice are highly insensitive to the convulsant effects of MSO, while the MSO-Fast line is highly sensitive. nih.gov Further studies have shown that MSO-Slow mice are also resistant to convulsions induced by other convulsants with different mechanisms of action, suggesting a more general resistance to seizure-inducing stimuli. nih.gov Conversely, the MSO-Fast line shows increased sensitivity to other glutamatergic convulsants like kainic acid. nih.gov These differences are correlated with variations in glutamine synthetase activity, which is higher in the resistant MSO-Slow line. nih.gov This genetic variability underscores the importance of considering genetic factors in epilepsy research and provides a powerful tool for identifying genes and pathways that contribute to seizure susceptibility.

MSO is also a critical tool for modeling hyperammonemia and the associated neuropathological condition, hepatic encephalopathy. nih.gov In conditions of liver failure, ammonia (B1221849) accumulates in the brain, leading to a range of neurological impairments. Astrocytes are the primary site of ammonia detoxification in the brain, a process carried out by glutamine synthetase, which converts ammonia and glutamate into glutamine. nih.govresearchgate.net

In hyperammonemic states, the overproduction of glutamine within astrocytes leads to astrocyte swelling and cerebral edema, a major contributor to the neuropathology of hepatic encephalopathy. nih.govresearchgate.net By inhibiting glutamine synthetase, MSO prevents the excessive synthesis of glutamine, thereby reducing astrocyte swelling and protecting against the neurological consequences of acute ammonia intoxication in animal models. nih.gov These models have been instrumental in confirming the central role of glutamine accumulation in the pathogenesis of hyperammonemic encephalopathy.

Table 2: Effects of MSO in Experimental Hyperammonemia

| Neuropathological Feature | Effect of Hyperammonemia | Effect of MSO Pre-treatment |

|---|---|---|

| Brain Glutamine Levels | Significantly increased | Reduced/Normalized |

| Astrocyte Swelling | Present | Reduced/Prevented |

| Cerebral Edema | Present | Reduced/Prevented |

| Intracranial Pressure | Increased | Reduced/Normalized |

The application of MSO extends to the study of neurodegenerative diseases where excitotoxicity—neuronal damage caused by excessive stimulation by neurotransmitters like glutamate—is a proposed mechanism of cell death. researchgate.net A prominent example is its use in the SOD1(G93A) transgenic mouse model of Amyotrophic Lateral Sclerosis (ALS), a fatal neurodegenerative disease characterized by the progressive loss of motor neurons. nih.gov

In Vitro Models of Neurotransmitter Homeostasis and Excitotoxic Processes

Methionine sulfoximine (MSO) serves as a critical tool in in vitro studies to investigate the delicate balance of neurotransmitter systems and the mechanisms underlying excitotoxicity. As an inhibitor of glutamine synthetase, MSO disrupts the glutamate-glutamine cycle, a fundamental process for maintaining neurotransmitter homeostasis. nih.govnih.gov This cycle is crucial for the clearance of glutamate from the synaptic cleft and its subsequent recycling back to neurons in the form of glutamine. By blocking glutamine synthetase, MSO leads to a reduction in glutamine levels and an accumulation of glutamate, creating an in vitro model to study the consequences of impaired glutamate clearance. nih.govnih.gov

Research using rat cortical slices has demonstrated that the application of MSO can induce sustained depolarization of neurons. nih.gov This excitatory effect is blockable by N-methyl-D-aspartate (NMDA) receptor antagonists, suggesting that MSO's actions are mediated through the NMDA receptor system. nih.gov Further investigation into this mechanism revealed that MSO prompts a significant release of glutamate from the cortical sections. nih.gov This excess glutamate then activates NMDA receptors, leading to an influx of calcium and subsequent excitotoxic cell death, which can be quantified by measuring the release of lactate (B86563) dehydrogenase (LDH). nih.gov These findings underscore the utility of MSO in creating in vitro models of excitotoxicity, a pathological process implicated in various neurological disorders. nih.govnih.gov The ability to replicate and study these excitotoxic cascades in a controlled laboratory setting is invaluable for understanding disease pathogenesis and for the preliminary screening of potential neuroprotective agents.

Models of Systemic Metabolic Dysregulation

Methionine sulfoximine is extensively used to model hepatic encephalopathy (HE) in non-human subjects, a condition characterized by severe neuropsychiatric abnormalities arising from liver failure. nih.govnih.govnih.gov The primary mechanism by which MSO induces an HE-like state is through its potent inhibition of glutamine synthetase, the enzyme responsible for detoxifying ammonia in the brain by converting it to glutamine. nih.govnih.govgoogle.com In animal models of acute liver failure, hyperammonemia leads to an excessive production of glutamine within astrocytes, causing osmotic stress, astrocyte swelling, and cerebral edema—a hallmark of severe HE. nih.govnih.gov

By administering MSO to animals, researchers can effectively block this pathway, leading to a reduction in brain glutamine levels and providing a valuable model to study the direct consequences of glutamine accumulation in HE. nih.govnih.gov Studies in rodent models have consistently shown that pretreatment with MSO can protect against acute ammonia toxicity, prevent coma, and improve survival rates. nih.govnih.govgoogle.com Furthermore, MSO has been demonstrated to normalize decreased glucose utilization and restore altered vascular CO2 responsiveness in rat models of chronic HE. nih.gov These experimental models are crucial for dissecting the molecular and cellular mechanisms underlying HE and for testing the efficacy of therapeutic interventions aimed at mitigating the neurotoxic effects of ammonia and glutamine. nih.govnih.gov

Various methods are employed to induce liver failure in these animal models, including surgical procedures like portacaval anastomosis and the administration of hepatotoxins such as thioacetamide (B46855) (TAA), D-galactosamine, and carbon tetrachloride (CCl4). nih.govnih.govscielo.br The choice of model depends on whether the research aims to simulate acute liver failure (Type A HE) or chronic liver disease (Type C HE). nih.gov

The application of methionine sulfoximine has also been explored in the context of glucose homeostasis, primarily through its effects on glial cell metabolism. In animal models, MSO has been shown to induce alterations in glial metabolism that can impact glucose uptake and utilization. nih.gov One study investigating the effects of goldthioglucose (GTG), a toxic analog of glucose that damages specific brain regions involved in feeding regulation, found that pretreatment with MSO significantly reduced the severity of GTG-induced lesions. nih.gov

The proposed mechanism is that MSO alters glial metabolism, leading to a diminished uptake of GTG. nih.gov This suggests that MSO can modulate glucose transport systems in glial cells. nih.gov While not a direct model of diabetes, the use of MSO in this context provides insights into the role of glial cells in brain glucose metabolism and how disruptions in this process can influence neuronal function and survival. Factors that affect glial glucose transport may, therefore, play a role in the regulation of feeding and energy balance. nih.gov

Methionine sulfoximine has emerged as a valuable tool in models of inflammatory immune responses, particularly in the context of experimental liver failure. nih.govnih.gov Acute liver failure can be induced in animal models by administering substances like lipopolysaccharide (LPS) and D-galactosamine, which trigger a potent inflammatory cascade. nih.gov In these models, MSO has been shown to increase survival and attenuate the systemic cytokine response. nih.govsemanticscholar.org

In vitro studies using mouse peritoneal macrophages have further elucidated the anti-inflammatory properties of MSO. When these immune cells are stimulated with LPS, they produce a surge of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govwayne.edu Treatment with MSO significantly reduces the production of both IL-6 and TNF-α. nih.gov Interestingly, this reduction does not appear to occur at the transcriptional level but rather through post-transcriptional inhibition of cytokine synthesis. nih.govwayne.edu

Notably, the anti-inflammatory effects of MSO are observed even in the presence of abundant glutamine, suggesting that its mechanism of action in this context may be independent of glutamine synthetase inhibition. nih.govwayne.edu This is further supported by the finding that the L,R isomer of MSO, which does not inhibit glutamine synthetase, also reduces IL-6 secretion and improves survival in a mouse model of inflammatory liver failure. nih.govresearchgate.net These findings point to a novel therapeutic target for MSO beyond glutamine synthetase and highlight its utility in modeling and investigating inflammatory diseases. nih.govwayne.edu

| Cytokine | Time Point | Reduction with MSO Treatment |

|---|---|---|

| IL-6 | 4 hours | 33% (in medium) |

| IL-6 | 6 hours | 45% (in medium) |

| TNF-α | 4 hours | 40% |

| TNF-α | 6 hours | 38% |

Research in Plant Biology

In the field of plant biology, methionine sulfoximine is a key inhibitor used to study nitrogen metabolism, specifically the role of glutamine synthetase in ammonia assimilation. nih.govnih.gov When C3 and C4 plants are treated with MSO, there is a significant accumulation of ammonia (NH3) in the leaves. nih.govresearchgate.net This accumulation is a direct result of the inhibition of glutamine synthetase, which is the primary enzyme responsible for incorporating ammonia into organic compounds. nih.govias.ac.in

Studies have shown that the rate of ammonia accumulation is considerably higher in C3 plants (such as wheat and barley) compared to C4 plants (like corn and sorghum). nih.govresearchgate.net For instance, under certain conditions, the accumulation rate in C3 leaves was approximately 17.8 micromoles per gram of fresh weight per hour, whereas in C4 leaves, it was about 4.7 micromoles. nih.govresearchgate.net This difference is attributed to the higher rates of photorespiration in C3 plants, a process that generates a significant amount of ammonia. nih.govias.ac.in The conversion of glycine (B1666218) to serine during photorespiration is a major source of this ammonia. nih.gov

The use of MSO in these experiments has provided strong evidence for the crucial role of glutamine synthetase in reassimilating the ammonia produced during photorespiration, thereby preventing its toxic buildup. nih.govnih.gov When photosynthesis is not yet inhibited by the accumulating ammonia, the rate of ammonia accumulation can be as high as 16% of the apparent rate of photosynthesis. nih.govresearchgate.net These MSO-induced ammonia accumulation models are instrumental in understanding the intricacies of the photorespiratory nitrogen cycle and the differential nitrogen use efficiency between C3 and C4 plants. nih.govias.ac.in

| Plant Type | Example Species | Approximate Ammonia Accumulation Rate (μmol/g fresh weight/hour) |

|---|---|---|

| C3 | Wheat, Barley | 17.8 |

| C4 | Corn, Sorghum | 4.7 |

Elucidation of Glutamine Synthetase Importance in Plant Ammonia Assimilation

Methionine sulfoximine (MSO) serves as a critical tool in plant biology for demonstrating the central role of the glutamine synthetase (GS) / glutamate synthase (GOGAT) pathway in ammonia assimilation. As a potent and specific inhibitor of glutamine synthetase, MSO blocks the primary step of ammonia incorporation into organic molecules. tandfonline.comias.ac.in When plants are treated with MSO, they exhibit a rapid accumulation of intracellular ammonia, providing direct evidence that the GS/GOGAT cycle is the principal route for ammonia detoxification and assimilation. ias.ac.innih.gov

Furthermore, experiments using MSO have helped to differentiate the roles of ammonia assimilation pathways in different plant tissues. In the leaves of kidney beans, MSO-induced GS inhibition completely blocks the assimilation of externally supplied ammonium (B1175870), confirming the dominance of the GS/GOGAT pathway. nih.gov Conversely, in the roots, while GS is inhibited, some level of ammonia assimilation can still occur, suggesting a secondary role for enzymes like glutamate dehydrogenase in this tissue under specific conditions. nih.gov Studies in Arabidopsis thaliana mutants lacking glutamate synthase have further solidified these findings; the application of MSO to these mutants prevents the reassimilation of photorespiratory ammonia, leading to its accumulation and confirming that glutamine synthetase is essential for this process. nih.gov

The physiological consequences of MSO treatment highlight the importance of efficient ammonia assimilation. The toxic accumulation of ammonia following GS inhibition can lead to the inhibition of photosynthesis and other vital metabolic processes. ias.ac.in These experimental findings, made possible by the use of MSO, have been fundamental in establishing the GS/GOGAT pathway as the primary mechanism for ammonia assimilation in higher plants. oup.com

Table 1: Effect of MSO on Nitrogen Metabolism in Kidney Bean Seedlings

| Tissue | Effect of MSO Treatment (1.25 mM) | Key Finding | Reference |

|---|---|---|---|

| Leaves | Inhibition of Glutamine Synthetase (GS) | Leads to high levels of ammonia accumulation and a decrease in glutamine and glutamic acid. | nih.gov |

| Leaves | Decreased free amino acid amounts | Demonstrates the central role of GS in providing nitrogen for amino acid synthesis. | nih.gov |

| Roots | Inhibition of Glutamine Synthetase (GS) | GS inhibition does not lead to a decrease in 15N incorporation into glutamate, suggesting an alternative assimilation pathway. | nih.gov |

Research in Microbial and Cellular Biotechnology Systems

Methionine sulfoximine has been investigated as a potential antimicrobial agent, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. MSO targets and inhibits glutamine synthetase (GS), an enzyme crucial for both nitrogen metabolism and cell wall biosynthesis in this pathogen. nih.gov The primary target of MSO in M. tuberculosis is the type I glutamine synthetase, GlnA1. nih.gov Inhibition of GlnA1 disrupts the formation of the poly-L-glutamate-glutamine structure within the mycobacterial cell wall, leading to an inhibition of bacterial growth. nih.gov

Notably, MSO exhibits selective activity, blocking the growth of pathogenic mycobacteria such as M. tuberculosis, M. bovis, and M. avium, while having no effect on nonpathogenic mycobacteria or other microorganisms. nih.gov In preclinical studies using the guinea pig model of pulmonary tuberculosis, MSO demonstrated efficacy by protecting animals from weight loss and reducing the bacterial load in the lungs and spleen. nih.gov

Research has also explored the synergistic effects of MSO with existing tuberculosis drugs. When used in combination with isoniazid (B1672263) (INH), MSO showed an enhanced effect, reducing the bacterial colony-forming units in the lungs and spleen to a greater extent than either compound alone. nih.gov However, a significant challenge to the therapeutic potential of MSO is the high rate of spontaneous resistance observed in M. tuberculosis. nih.govresearchgate.net Studies have shown that resistance can arise from a single nucleotide deletion in the 5' region of the glnA1 gene, which results in increased expression of the GlnA1 enzyme, effectively overcoming the inhibitory action of MSO. nih.govresearchgate.net This high frequency of resistance suggests that compounds specifically targeting only the GlnA1 enzyme may have limited long-term effectiveness as standalone anti-mycobacterial agents. nih.gov

**Table 2: Research Findings on MSO and *Mycobacterium tuberculosis***

| Aspect of Research | Detailed Finding | Reference |

|---|---|---|

| Mechanism of Action | MSO irreversibly inhibits glutamine synthetase (GlnA1), which is essential for nitrogen metabolism and cell wall biosynthesis. | nih.govnih.gov |

| In Vivo Efficacy (Guinea Pig Model) | MSO reduced bacterial CFU in the lungs and spleen by approximately 0.7 log units compared to controls. | nih.gov |

| Synergy with Isoniazid (INH) | The combination of MSO and INH reduced CFU by about 1.5 log units below the level seen with isoniazid alone. | nih.gov |

| Mechanism of Resistance | A high rate of spontaneous resistance (10-5) is caused by a single-nucleotide deletion in the 5' region of the glnA1 gene, leading to its overexpression. | nih.gov |

In cyanobacteria, nitrogen metabolism is tightly regulated to match the availability of nitrogen sources in the environment. Methionine sulfoximine has been instrumental in deciphering these regulatory mechanisms. By inhibiting glutamine synthetase, MSO uncouples ammonia assimilation from its regulatory effects on other nitrogen metabolic pathways. nih.gov The GS-GOGAT cycle is the primary route for incorporating ammonia, either from external sources or from nitrogen fixation, into carbon skeletons. nih.gov

The addition of MSO to cyanobacterial cultures leads to the inactivation of glutamine synthetase, which abolishes the repressive effect that ammonium typically has on processes like nitrate (B79036) assimilation and nitrogen fixation. nih.gov This finding indicates that it is not ammonia itself but rather a product of its assimilation (likely glutamine or a subsequent metabolite) that acts as the regulatory signal. nih.govmedchemexpress.com When GS is inhibited by MSO, the cell is unable to produce this signal, even in the presence of high ammonium levels, thus de-repressing the expression of genes involved in the uptake and utilization of alternative nitrogen sources. nih.gov

Furthermore, MSO treatment can dramatically increase the rate of release of fixed nitrogen, in the form of ammonia, from nitrogen-fixing cyanobacteria. medchemexpress.com This is because the nitrogenase enzyme continues to reduce dinitrogen to ammonia, but the primary assimilation pathway is blocked. This phenomenon has been explored in the context of developing biofertilizer systems where cyanobacteria could be used to produce ammonia for crops. medchemexpress.com

In the model yeast Saccharomyces cerevisiae, MSO has been used to probe the signaling pathways that regulate gene expression in response to nitrogen availability. The primary transcription factor responsible for activating genes involved in the utilization of poor nitrogen sources is Gln3. nih.gov The activity of Gln3 is controlled by the Target of Rapamycin (B549165) (TOR) signaling pathway. nih.govnih.gov Under nitrogen-rich conditions, Gln3 is phosphorylated and retained in the cytoplasm, preventing it from activating gene expression. nih.gov

Treatment with MSO, which inhibits glutamine synthetase and mimics a state of glutamine starvation, leads to the nuclear accumulation of Gln3 and the subsequent activation of nitrogen catabolite repression (NCR)-sensitive genes. nih.gov Interestingly, while both MSO treatment and rapamycin (a direct TOR inhibitor) result in Gln3 nuclear localization, they have opposite effects on its phosphorylation state. MSO treatment increases the phosphorylation of Gln3, whereas rapamycin decreases it. nih.govnih.gov This suggests that MSO and rapamycin likely act through separate, though possibly intersecting, regulatory pathways to control Gln3 localization. nih.govnih.gov These findings indicate that the phosphorylation state of Gln3 is not the sole determinant of its subcellular location and that other regulatory mechanisms are involved. nih.gov

The use of MSO has been crucial in dissecting the complex interplay between nutrient sensing, signal transduction, and gene regulation in yeast, demonstrating that the cellular response to nitrogen availability is not a simple linear pathway. nih.govtsijournals.com

Methionine sulfoximine is a key component of the glutamine synthetase (GS) gene expression system, one of the most widely used methods for selecting high-producing mammalian cell lines, particularly Chinese Hamster Ovary (CHO) cells, for the manufacturing of therapeutic recombinant proteins. openaccessjournals.comlonza.commdpi.com The system relies on using the GS gene as a selectable marker, which is co-expressed with the gene of interest (the gene for the therapeutic protein). demeetra.com

The principle involves transfecting CHO cells, which have endogenous GS activity, with a vector containing both the gene of interest and the GS gene. nih.govnih.gov The transfected cells are then cultured in a glutamine-free medium containing MSO. nih.govdtu.dk MSO inhibits the endogenous GS enzyme of the host CHO cells. lonza.comdemeetra.com Consequently, only the cells that have successfully integrated the expression vector and are expressing the transfected GS gene at high levels can synthesize their own glutamine and survive in the selective medium. lonza.comnih.gov

The concentration of MSO can be adjusted to control the selection pressure; higher concentrations select for cells with higher levels of GS expression, which often correlates with a higher copy number of the integrated gene of interest and thus higher productivity of the desired recombinant protein. mdpi.comnih.gov This selection and gene amplification strategy allows for the efficient isolation of rare, stable, and highly productive cell clones. mdpi.comtandfonline.com The GS-MSO selection system is favored in the biopharmaceutical industry because it can shorten cell line development timelines and often leads to robust and high-yielding production cell lines. demeetra.comtandfonline.com

Table 3: The Role of MSO in the GS Selection System for CHO Cells

| Component/Step | Function/Purpose | Reference |

|---|---|---|

| CHO Host Cells | Commonly used mammalian cell line for producing recombinant proteins due to their robust growth and human-like post-translational modifications. | openaccessjournals.comlonza.com |

| GS Gene | Used as a selectable marker co-expressed with the gene of interest. It encodes glutamine synthetase, allowing cells to produce essential glutamine. | demeetra.com |

| Methionine Sulfoximine (MSO) | A selective agent that inhibits the endogenous glutamine synthetase of the host CHO cells. | lonza.comdemeetra.com |

| Glutamine-Free Medium | Creates a selective environment where cells can only survive if they can produce their own glutamine via the transfected GS gene. | nih.govdtu.dk |

| Selection Outcome | Isolation of stable cell clones with high levels of GS and, consequently, high expression of the desired recombinant protein. | mdpi.comtandfonline.com |

Stereochemical Aspects and Analog Research of Methionine Sulfoximine

Identification and Specificity of Stereoisomers (e.g., L,S configuration) in Biological Activity

Methionine sulfoximine (B86345) (MSO) possesses two chiral centers: one at the α-carbon of the amino acid backbone and another at the sulfur atom of the sulfoximine group. This results in the existence of different stereoisomers. The L-form of methionine gives rise to two diastereomers: L-S-Methionine sulfoximine and L-R-Methionine sulfoximine. wikipedia.org Early research and subsequent studies have definitively established that the biological activity of MSO, particularly its potent inhibition of glutamine synthetase (GS), is highly stereospecific.

Initial investigations using commercially available MSO, which is a racemic mixture of the L,S and L,R diastereomers, demonstrated significant biological effects. However, it was crucial to determine which specific isomer was responsible for these actions. nih.gov Through the separation and individual testing of these isomers, researchers confirmed that the L-methionine S-sulfoximine (L,S-MSO) is the biologically active form that irreversibly inhibits glutamine synthetase. nih.govacs.org The other isomer, L-methionine R-sulfoximine (L,R-MSO), has no known significant biological activity. nih.gov

This specificity is attributed to the precise three-dimensional structure of the glutamine synthetase active site. The enzyme phosphorylates MSO, and the resulting phosphorylated intermediate acts as a transition-state analog that binds tightly and irreversibly to the enzyme, blocking its function. wikipedia.org The specific spatial arrangement of the L,S isomer is what allows for this effective binding and inhibition. In a study on a mouse model for Amyotrophic Lateral Sclerosis (ALS), the L,S isomer was shown to extend the lifespan of the mice, whereas the L,R isomer had no effect, further underscoring the stereochemical requirements for its biological activity. nih.gov

| Stereoisomer | Configuration | Biological Activity | Key Finding |

|---|---|---|---|

| L-S-Methionine Sulfoximine | L at α-carbon, S at Sulfur | Active | Potent irreversible inhibitor of glutamine synthetase. nih.govacs.org |

| L-R-Methionine Sulfoximine | L at α-carbon, R at Sulfur | Inactive | Does not significantly inhibit glutamine synthetase and shows no therapeutic effect in ALS mouse models. nih.gov |

Structure-Activity Relationship Studies of MSO and its Analogs

Structure-activity relationship (SAR) studies have been instrumental in understanding the molecular requirements for the inhibition of key enzymes by methionine sulfoximine and its analogs. These investigations primarily focus on how modifications to the MSO structure affect its inhibitory potency against glutamine synthetase (GS) and γ-glutamylcysteine synthetase, the latter being a critical enzyme in glutathione (B108866) biosynthesis. nih.govnih.gov

The sulfoximine moiety is considered a tetrahedral transition-state mimetic, which is crucial for its inhibitory mechanism. nih.govresearchgate.net Research into MSO analogs has explored the impact of altering the length and nature of the S-alkyl group. For example, extending the S-alkyl chain from a methyl (methionine sulfoximine) to a butyl group results in buthionine sulfoximine (BSO), a well-known inhibitor of γ-glutamylcysteine synthetase with altered and potentially improved biological properties. nih.govresearchgate.net

Studies comparing various analogs have revealed that even subtle changes to the molecule's backbone or the substituents on the sulfur or nitrogen atoms can significantly alter enzyme specificity and inhibitory power. The development of these analogs not only helps to map the active sites of target enzymes but also provides a basis for designing more potent and selective inhibitors for potential therapeutic applications. nih.gov For instance, incorporating the sulfoximine group within larger peptide structures has been shown to be a useful strategy for improving inhibitor potency and selectivity against glutamine synthetase. nih.gov

| Analog | Structural Modification | Primary Target Enzyme | Key Observation |

|---|---|---|---|

| Methionine Sulfoximine (MSO) | S-methyl group | Glutamine Synthetase (GS) | Potent inhibitor, with the L,S-isomer being the active form. nih.govnih.gov |

| Buthionine Sulfoximine (BSO) | S-butyl group | γ-Glutamylcysteine Synthetase | Demonstrates altered enzyme specificity compared to MSO. nih.gov |

| MSO-containing Polypeptides | Incorporation into a peptide chain | Glutamine Synthetase (GS) | Can exhibit higher inhibitory activity compared to the free amino acid MSO. nih.gov |

Research into Novel Synthetic Methodologies for MSO Analogs and Derivatives

The synthesis of methionine sulfoximine and its analogs has evolved significantly from early, often harsh, two-step oxidation and imidation processes. nih.gov Modern research focuses on developing milder, more efficient, and stereoselective methods to access a diverse range of sulfoximine derivatives for biological and medicinal chemistry applications.

One area of advancement is the development of metal-catalyzed reactions. For example, rhodium(II)-catalyzed imidation of sulfoxides provides a pathway to synthesize sulfilimines, which can then be oxidized to the corresponding sulfoximines. rwth-aachen.de This approach offers a safer alternative to methods that use potentially explosive reagents like hydrazoic acid. rwth-aachen.de

Another key challenge is the synthesis of NH-sulfoximines (where the nitrogen is not substituted), which are often more water-soluble and biologically relevant. rwth-aachen.de Methodologies have been developed that involve the cleavage of a protecting group from the sulfoximine nitrogen under mild conditions. Furthermore, recent innovations have enabled the direct formation of MSO residues within complex, unprotected polypeptides. One such method uses (diacetoxyiodo)benzene (B116549) under partially aqueous conditions to achieve a late-stage, one-step oxidation of methionine residues directly to methionine sulfoximine residues. nih.gov This breakthrough avoids the synthetic challenges associated with building MSO into a peptide chain from the start and opens up new avenues for creating novel bioactive peptides and proteins.

Site-Selective Elaboration of MSO in Polypeptides

A significant advancement in the study and application of methionine sulfoximine is the ability to perform site-selective chemical modifications, or "elaboration," on MSO residues that have been incorporated into polypeptides. nih.gov This strategy uses the unique chemical reactivity of the sulfoximine N-H bond as a handle for bioconjugation, allowing for the attachment of various functional groups to a specific site within a peptide or protein. researchgate.netau.dk

Once a methionine residue in a polypeptide is oxidized to methionine sulfoximine, the resulting N-H group can undergo several chemoselective reactions. A notable example is the copper(II)-mediated N-H cross-coupling reaction (a Chan-Lam type coupling) with arylboronic acids or potassium trifluoroborate reagents. nih.govresearchgate.net This method allows for the efficient attachment of diverse aryl groups, including those containing functional handles like azides for click chemistry. nih.govresearchgate.net

Beyond N-arylation, the MSO residue in a peptide can be modified through other reactions, such as N-alkylation with electrophiles like allyl iodide or through palladium-catalyzed carbonylative coupling with aryl iodides. nih.govresearchgate.net These site-selective elaboration techniques identify the methionine sulfoximine residue as a new and versatile platform for bioorthogonal chemistry. rsc.org This enables the synthesis of complex, functionalized polypeptides and provides a powerful tool for developing new peptide-based drugs, probes, and diagnostic agents. nih.govau.dk

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| N-H Cross-Coupling | Arylboronic acid, Cu(OAc)₂ | N-Aryl Sulfoximine | Attachment of functionalized aromatic groups. nih.gov |

| N-H Cross-Coupling | Potassium aryltrifluoroborate, Cu(OAc)₂ | N-Aryl Sulfoximine | Incorporation of handles (e.g., azide) for further modification. researchgate.net |

| N-H Alkylation | Allyl iodide, KOH | N-Allyl Sulfoximine | Introduction of alkyl groups. researchgate.net |

| Carbonylative Coupling | 4-iodoanisole, ¹³CO, Palladium catalyst | N-Acyl Sulfoximine | Stable isotope labeling and acylation. researchgate.net |

Advanced Research Methodologies and Analytical Techniques in Mso Studies

In Vivo and In Vitro Spectroscopic Applications (e.g., Proton Magnetic Resonance Spectroscopy, NMR)

Proton Magnetic Resonance Spectroscopy (¹H-MRS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, non-invasive techniques utilized to investigate the neurochemical effects of D-Methionine sulfoximine (B86345) (MSO) in vivo and in vitro. nih.govbiorxiv.orgresearchgate.net These methods allow for the quantification of various brain metabolites, providing insights into the metabolic pathways affected by MSO.

A primary application of ¹H-MRS in MSO research is the monitoring of glutamate (B1630785) and glutamine levels. nih.gov As MSO is a potent inhibitor of glutamine synthetase, its administration is expected to lead to a decrease in glutamine and a potential alteration in glutamate concentrations. Studies using ¹H-MRS have confirmed these effects. For instance, in a mouse model of amyotrophic lateral sclerosis (ALS), treatment with MSO resulted in a significant reduction of brain glutamine by 60% and glutamate by 30% in both the motor cortex and anterior striatum. nih.gov This demonstrates the utility of ¹H-MRS in assessing the in vivo efficacy of MSO in modulating the glutamatergic system. nih.gov

The technical basis of in vivo MRS lies in its ability to detect molecules with high flexibility within cells or in extracellular spaces, typically at concentrations of 0.5–10 mM. nih.gov By analyzing the spectral patterns, where different metabolites resonate at specific frequencies, researchers can quantify changes in their concentrations following MSO administration. nih.govbiorxiv.org High-resolution magic angle spinning (HR-MAS) NMR is another spectroscopic technique that can be applied to analyze metabolites in tissue samples, offering well-resolved signals. researchgate.net

The data obtained from these spectroscopic techniques are crucial for understanding the biochemical mechanisms underlying the physiological effects of MSO. The ability to non-invasively measure dynamic changes in brain metabolism makes ¹H-MRS and NMR indispensable tools in MSO-related research. researchgate.net

| Spectroscopic Technique | Application in MSO Studies | Key Findings |

| Proton Magnetic Resonance Spectroscopy (¹H-MRS) | In vivo quantification of brain metabolites | MSO treatment reduced brain glutamine by 60% and glutamate by 30% in a mouse model. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of metabolites in intact tissues | Provides information on metabolic pathways and changes due to MSO. nih.gov |

| High-Resolution Magic Angle Spinning (HR-MAS) NMR | In vivo analysis of metabolites from tissue samples | Offers well-resolved signals for metabolite identification. researchgate.net |

Tracer Studies and Isotopic Labeling Approaches (e.g., ¹⁵N-ammonia, ¹³C-glucose, ³H-labeled compounds)

Tracer studies employing isotopic labeling are fundamental to elucidating the metabolic fate of compounds and the dynamics of biochemical pathways affected by D-Methionine sulfoximine. These techniques involve the use of molecules in which one or more atoms have been replaced by a stable or radioactive isotope, such as ¹⁵N, ¹³C, or ³H. nih.gov By tracking the incorporation and transformation of these labeled substrates, researchers can gain detailed insights into cellular metabolism.

In the context of MSO research, isotopic labeling is particularly valuable for studying nitrogen metabolism and the glutamate-glutamine cycle, given that MSO inhibits glutamine synthetase. For example, the use of ¹⁵N-ammonia can help trace the pathways of ammonia (B1221849) assimilation. nih.gov Under normal conditions, glutamine synthetase incorporates ¹⁵N-ammonia into glutamine. Inhibition of this enzyme by MSO would alter the distribution of the ¹⁵N label among various metabolites, which can be quantified to assess the impact of MSO on nitrogen trafficking.

Similarly, ¹³C-glucose can be used to trace carbon skeletons through central metabolic pathways, including the TCA cycle. nih.govresearchgate.net The labeling patterns in glutamate and glutamine derived from ¹³C-glucose provide information about the activity of the TCA cycle and the glutamate-glutamine cycle. MSO-induced inhibition of glutamine synthesis would be reflected in the altered labeling patterns of these amino acids.

Furthermore, studies have utilized radiolabeled compounds to investigate transport mechanisms. For instance, ³⁵S-methionine has been used to demonstrate a common transport system for methionine, MSO, and phosphinothricin (B1261767) in the cyanobacterium Nostoc muscorum. science.govresearchgate.net This research showed that MSO-resistant strains exhibited a significant decrease in ³⁵S-methionine uptake, indicating a defect in the shared transport system. science.govresearchgate.net

| Isotopic Tracer | Research Application | Example Finding |

| ¹⁵N-ammonia | Tracing nitrogen assimilation pathways | Can be used to assess the impact of MSO on ammonia incorporation into amino acids. nih.gov |

| ¹³C-glucose | Mapping carbon flow in central metabolism | Reveals alterations in the TCA and glutamate-glutamine cycles due to MSO. nih.govresearchgate.net |

| ³⁵S-methionine | Investigating amino acid transport | Demonstrated a common transport system for methionine and MSO in Nostoc muscorum. science.govresearchgate.net |